1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea
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Overview
Description
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyrrolidinone ring, and a phenylpiperazine moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled to form the final product. Common synthetic routes include:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Coupling with Phenylpiperazine: The final step involves the coupling of the pyrrolidinone intermediate with phenylpiperazine using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Ethoxyphenyl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea: Lacks the pyrrolidinone ring, which may affect its biological activity.
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
Uniqueness
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea is unique due to the presence of the ethoxyphenyl group and the pyrrolidinone ring, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Biological Activity
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea is a complex organic compound with potential pharmacological applications. Its unique structure, featuring a pyrrolidinone ring and various aromatic substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C22H27N3O4
- Molecular Weight : 397.46748
- CAS Number : 894008-97-0
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the pyrrolidinone moiety allows for modulation of enzymatic activities, particularly in the context of neuropharmacology and anti-inflammatory responses.
1. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit human acetylcholinesterase (hAChE) was evaluated using the Ellman method. Preliminary results indicate that it exhibits moderate inhibition comparable to known inhibitors like Donepezil.
Compound | IC50 (nM) |
---|---|
Donepezil | 12.7 |
This compound | TBD |
2. Antioxidant Activity
The compound was also tested for its antioxidant properties, which are essential for mitigating oxidative stress-related damage in cells. In vitro assays demonstrated significant scavenging activity against free radicals, indicating potential neuroprotective effects.
3. Antidepressant-like Effects
Studies have suggested that compounds with piperazine derivatives exhibit antidepressant-like effects in animal models. The incorporation of a phenylpiperazine moiety in this compound may enhance serotonergic activity, contributing to mood regulation.
Case Studies
Several studies have explored the pharmacological potential of similar compounds:
- Neuroprotection : A study indicated that related pyrrolidinone derivatives showed neuroprotective effects by modulating oxidative stress pathways and enhancing neuronal survival in models of neurodegeneration.
- Anti-inflammatory Effects : Research demonstrated that similar urea derivatives significantly reduced inflammation markers in animal models of arthritis, suggesting a potential therapeutic role in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of this compound. Variations in substituents on the pyrrolidinone ring and the piperazine moiety can significantly influence biological activity.
Structural Feature | Effect on Activity |
---|---|
Length of linker between piperazine and urea | Increased activity with optimal linker length |
Substituents on the aromatic rings | Modulation of receptor affinity and selectivity |
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-2-33-23-10-8-22(9-11-23)30-19-20(18-24(30)31)27-25(32)26-12-13-28-14-16-29(17-15-28)21-6-4-3-5-7-21/h3-11,20H,2,12-19H2,1H3,(H2,26,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJYDEPOEDJVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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